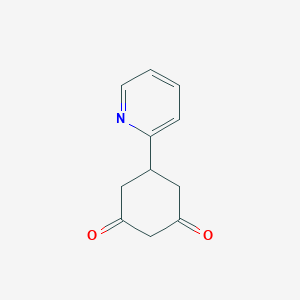

5-Pyridin-2-ylcyclohexane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Pyridin-2-ylcyclohexane-1,3-dione is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 5-(2-pyridinyl)-1,3-cyclohexanedione .

Molecular Structure Analysis

The InChI code for 5-Pyridin-2-ylcyclohexane-1,3-dione is 1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Pyridin-2-ylcyclohexane-1,3-dione has a molecular weight of 189.21 .Wissenschaftliche Forschungsanwendungen

Donor-π-Acceptor Dyes in Solar Cells

Pyridine derivatives, including 5-Pyridin-2-ylcyclohexane-1,3-dione, are used as donor groups in the design of donor-π-acceptor dyes for solar cells. These dyes improve the efficiency of solar cells by enhancing light absorption and electron transfer processes .

Biological Activity Antimicrobial and Anticancer Agents

Pyridine derivatives exhibit considerable biological activities, serving as antimicrobial and anticancer agents. Their structural versatility allows for the synthesis of a variety of compounds with potential therapeutic applications .

Cardiovascular Medications

As ion channel modulators, pyridine derivatives affect the action potential by altering voltage-gated potassium, sodium, and calcium ion channel activity. This makes them valuable in treating cardiovascular diseases .

Neurological Disorders Treatment

These compounds are also explored for their potential in treating neurological disorders such as Alzheimer’s disease due to their ability to interact with various biological targets .

Anti-inflammatory and Analgesic Applications

Pyridine derivatives are used in medications for their anti-inflammatory and analgesic properties, providing relief in conditions like arthritis and urinary tract infections .

Chemosensors

The chemical structure of pyridine derivatives makes them suitable as chemosensors due to their ability to form complexes with metals and other chemical entities, which can be used in various detection applications .

Synthesis of Isoindolines

Isoindoline-1,3-dione molecules, which have a wide range of applications, are synthesized using pyridine derivatives like 5-Pyridin-2-ylcyclohexane-1,3-dione as key components .

Antibacterial Properties

Some pyridine derivatives have been studied for their antibacterial properties, offering potential use in the development of new antibacterial drugs .

Zukünftige Richtungen

Cyclohexane-1,3-dione derivatives, which are structurally similar to 5-Pyridin-2-ylcyclohexane-1,3-dione, have been studied for their potential as future therapeutic agents for non-small-cell lung cancer (NSCLC) . This suggests that 5-Pyridin-2-ylcyclohexane-1,3-dione and its derivatives could also have potential therapeutic applications.

Wirkmechanismus

Target of Action

Isoindoline derivatives, which are structurally similar to this compound, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .

Mode of Action

If it indeed targets the dopamine receptor D3 like its isoindoline counterparts, it may interact with the receptor to modulate its activity, leading to changes in neurotransmission .

Biochemical Pathways

If it acts on the dopamine receptor D3, it could potentially influence dopaminergic signaling pathways, affecting various physiological processes such as mood regulation, reward, and motor control .

Result of Action

If it acts on the dopamine receptor D3, it could potentially alter neuronal activity and neurotransmission, leading to changes in behavior and cognition .

Eigenschaften

IUPAC Name |

5-pyridin-2-ylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSQHXOYMTGLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440317 |

Source

|

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144128-79-0 |

Source

|

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)